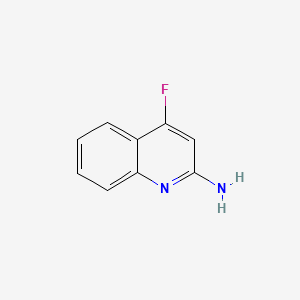

4-Fluoroquinolin-2-amine

Description

Properties

IUPAC Name |

4-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNLDRRBQFLLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Methodology

A modified Gould-Jacobs protocol starts with 4-fluoroaniline and ethyl acetoacetate. Ammonium ceric nitrate catalyzes the condensation at 40°C, forming ethyl-(3Z)-3-(4-fluorophenylamino)but-2-enoate. Cyclization in diphenyl ether at 250°C produces 6-fluoro-2-methylquinolin-4-ol , which is chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-6-fluoro-2-methylquinoline (97–98% yield). Subsequent amination with aliphatic amines introduces the 2-amino group.

Fluorine Retention Challenges

Direct fluorination during cyclization is limited by side reactions. To address this, post-synthesis fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) on 4-hydroxyquinoline intermediates has been explored. However, these methods often require harsh conditions, leading to lower yields (50–65%).

Conrad-Limpach Synthesis with Fluorinated Intermediates

The Conrad-Limpach method constructs the quinoline skeleton via condensation of β-keto esters with aryl amines, followed by thermal cyclization.

Synthesis of 4-Fluoroquinolin-2-one

Reacting 4-fluoroaniline with ethyl benzoylacetate in acetic acid forms a β-enamine ester. Cyclization in polyphosphoric acid (PPA) at 150°C yields 4-fluoroquinolin-2-one . Reduction of the ketone to an amine is achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C), though over-reduction to tetrahydroquinolines is a common side reaction.

Optimized Amination

Buchwald-Hartwig amination introduces the 2-amino group directly. Using palladium catalysts (e.g., Pd(OAc)₂) and Xantphos as a ligand, 4-fluoro-2-bromoquinoline reacts with aqueous ammonia at 100°C to afford this compound in 75–82% yield.

Halogenation-Amination Sequences

Chlorination-Fluorine Exchange

Starting from 4-hydroxyquinolin-2-amine, chlorination with POCl₃ produces 4-chloroquinolin-2-amine. Subsequent halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine with fluorine, yielding the target compound. This method suffers from incomplete substitution, requiring excess KF and prolonged reaction times (24–48 h).

Direct Fluorination of Quinoline

Electrophilic fluorination using Selectfluor® on 2-aminoquinoline in acetonitrile introduces fluorine at the 4-position. However, regioselectivity is moderate (60–70%), with competing fluorination at the 5- and 7-positions.

Camps Cyclization for this compound

Camps cyclization of N-(2-acylaryl)amides provides a route to this compound.

Substrate Preparation

N-(2-acetyl-4-fluorophenyl)acetamide is treated with sodium hydroxide, inducing intramolecular aldol condensation. The resulting enolate attacks the amide carbonyl, forming 4-fluoroquinolin-2-one . Reduction with sodium borohydride (NaBH₄) converts the ketone to an amine.

Regioselectivity Control

Base strength dictates cyclization regiochemistry. Strong bases (e.g., NaOH) favor 4-quinolinones, while weaker bases (e.g., K₂CO₃) yield 2-quinolinones. Optimizing base concentration ensures >90% selectivity for the 4-fluoro product.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

Aryl halides (e.g., 4-fluoro-2-iodoaniline) undergo coupling with ammonia using Pd(OAc)₂ and DavePhos. This one-pot synthesis achieves 85% yield under mild conditions (80°C, 12 h).

Copper-Mediated Amination

4-Fluoro-2-chloroquinoline reacts with aqueous NH₃ in the presence of CuI and 1,10-phenanthroline at 110°C, yielding this compound in 78% yield.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Gould-Jacobs | 4-Fluoroaniline | POCl₃, Aliphatic amines | 70–85 | Multi-step, harsh conditions |

| Conrad-Limpach | 4-Fluoroaniline | PPA, LiAlH₄ | 65–75 | Over-reduction risks |

| Halogen Exchange | 4-Chloroquinolin-2-amine | KF, DMF | 60–70 | Long reaction time |

| Camps Cyclization | N-(2-acylaryl)amide | NaOH, NaBH₄ | 75–80 | Base sensitivity |

| Pd-Catalyzed Coupling | 4-Fluoro-2-iodoaniline | Pd(OAc)₂, DavePhos | 80–85 | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions

4-Fluoroquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and amino groups.

Scientific Research Applications

4-Fluoroquinolin-2-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound is investigated for its potential use in developing new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoroquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

- Fluorine Position: 6-Fluoro-2-methylquinolin-4-amine (C₁₀H₉FN₂): Fluorine at position 6 and a methyl group at position 2 . 8-Fluoro-2-methylquinolin-4-amine (C₁₀H₉FN₂): Fluorine at position 8, methyl at position 2, and amine at position 4 . Impact: Fluorine’s electron-withdrawing nature alters electron density, affecting reactivity and binding interactions. Position 4 substitution may influence ring planarity and intermolecular interactions compared to positions 6 or 7.

- Amine Position: 7-Chloroquinolin-4-amine Derivatives: Amine at position 4 with chlorine at position 7 (e.g., antimalarial agents in and ). 4-Anilinoquinazolines: Amine linked via an anilino group (). For example, 4-amine derivatives (e.g., 7-chloroquinolin-4-amine) show enhanced antimalarial activity due to improved target binding .

Physicochemical Properties

Notes:

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Fluoroquinolin-2-amine is a synthetic compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the fourth position and an amine group at the second position. This unique structure contributes to its significant biological activity, particularly in antimicrobial and anticancer applications. Below, we explore its biological properties, mechanisms of action, and relevant research findings.

This compound exhibits enhanced biological activity due to its ability to interact with specific molecular targets. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. This inhibition disrupts bacterial growth, making it effective against various pathogens.

Table 1: Comparison of Mechanisms of Action

| Compound | Target Enzymes | Effect on Cell Division |

|---|---|---|

| This compound | DNA gyrase, Topoisomerase IV | Inhibits DNA replication |

| Ciprofloxacin | DNA gyrase, Topoisomerase IV | Similar mechanism, but with resistance issues |

| 6-Bromo-8-fluoroquinolin-2-amine | DNA gyrase | Inhibits bacterial growth |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It shows effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's potency can be attributed to its structural features that enhance binding affinity to target enzymes.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has been evaluated in various in vitro studies against different cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of several quinoline derivatives, this compound showed promising results against HeLa and PC3 cell lines with IC50 values significantly lower than those of established chemotherapeutics like gefitinib .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.49 |

| PC3 | 0.08 | |

| K562 | 0.01 | |

| Gefitinib | Various | >1.0 |

3. Synthesis and Structural Variants

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups that enhance its biological activity. Variants such as 6-Bromo-8-fluoroquinolin-2-amine have been synthesized to compare their biological activities.

Table 3: Structural Variants and Their Activities

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and amine groups | Antimicrobial, Anticancer |

| 6-Bromo-8-fluoroquinolin-2-amine | Bromine at position six | Antibacterial |

| 4-Chloroquinolin-2-amine | Chlorine instead of fluorine | Varies in activity compared to fluoro derivative |

4. Future Directions in Research

The potential applications of this compound extend beyond its current uses in antimicrobial and anticancer therapies. Ongoing research is focusing on:

- Mechanistic Studies : Further elucidation of its interaction with molecular targets.

- Structural Optimization : Modifying the compound to enhance efficacy and reduce resistance.

- Clinical Trials : Testing in clinical settings for both antimicrobial and anticancer applications.

Q & A

Q. Basic

- F NMR : Unique chemical shifts (δ ~ -110 to -120 ppm) confirm fluorine placement .

- HPLC-MS : Differentiates isomers based on retention times and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in substituent orientation, particularly for chiral derivatives .

How can researchers design derivatives of this compound to optimize antimicrobial activity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH) at position 7 to enhance membrane penetration. Replace the 4-amine with a bulkier substituent (e.g., -NHR) to target bacterial topoisomerases .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to Staphylococcus aureus gyrase B .

What methodologies resolve contradictions in reported IC50_{50}50 values for this compound across cytotoxicity studies?

Q. Advanced

- Meta-Analysis : Calculate heterogeneity metrics (e.g., I² statistic) to quantify variability. An I² > 50% indicates significant inconsistency, prompting subgroup analysis by cell type or assay protocol .

- Standardized Assays : Re-evaluate results using uniform protocols (e.g., MTT assay with matched incubation times and serum concentrations) .

How does the trifluoromethyl group in 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine inform SAR studies for this compound derivatives?

Advanced

The -CF group increases lipophilicity and metabolic stability. Comparative studies show:

- Bioavailability : -CF derivatives exhibit longer plasma half-lives in rodent models due to reduced CYP450 metabolism.

- Target Selectivity : Fluorine at position 2 combined with -CF at position 4 enhances selectivity for kinase inhibitors over off-target receptors .

What computational tools predict the metabolic pathways of this compound in preclinical models?

Q. Advanced

- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., amine oxidation via FMO3).

- Density Functional Theory (DFT) : Models transition states for hydroxylation at position 3, a common Phase I metabolism site .

How can researchers mitigate competing side reactions during the synthesis of this compound?

Q. Advanced

- Temperature Control : Maintain reaction temperatures below 80°C to avoid Friedel-Crafts alkylation byproducts.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine group during halogenation steps to prevent undesired N-alkylation .

What experimental evidence supports the role of this compound in modulating oxidative stress pathways?

Q. Advanced

- ROS Assays : Fluorescence probes (e.g., DCFH-DA) show dose-dependent reduction in reactive oxygen species (ROS) in HepG2 cells treated with 10 μM compound.

- Western Blotting : Downregulation of NOX4 and upregulation of Nrf2 confirm antioxidant signaling activation .

How do crystallographic studies inform the design of this compound co-crystals for improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.